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Compound of Interest

Compound Name: (R)-Brivanib alaninate-d4

Cat. No.: B12381546

Technical Guide: (R)-Brivanib alaninate-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-Brivanib alaninate-d4, a deuterated
form of the investigational anti-cancer agent Brivanib alaninate. This document covers its core
physicochemical properties, mechanism of action, relevant signaling pathways, and detailed
experimental protocols.

Physicochemical Properties

(R)-Brivanib alaninate-d4 is the deuterium-labeled version of (R)-Brivanib alaninate, a prodrug
developed by Bristol-Myers Squibb. The incorporation of deuterium isotopes can be utilized in
pharmacokinetic and metabolic studies.
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Property Value

Compound Name (R)-Brivanib alaninate-d4
Synonyms BMS-582664-d4
Molecular Formula C22H20D4FNsO4[1]
Molecular Weight 445.48 g/mol [1]

CAS Number Not Available (NA)[2]
Non-deuterated CAS 649735-63-7[3]

Mechanism of Action

Brivanib alaninate is an orally administered prodrug that is hydrolyzed in vivo to its active
moiety, Brivanib (BMS-540215). Brivanib is a potent and selective dual inhibitor of Vascular
Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR)
tyrosine kinases.[3][4][5]

The primary mechanism involves competitive inhibition of ATP binding to the kinase domains of
these receptors, which are crucial for tumor angiogenesis (the formation of new blood vessels)
and cell proliferation.[1] By blocking these pathways, Brivanib aims to cut off the supply of
nutrients and growth factors to tumor cells, thereby impeding tumor growth.[3][4] Its inhibitory
action has been demonstrated against multiple receptors in the VEGFR and FGFR families.[3]

[4]

Signaling Pathways

Brivanib targets the signaling cascades initiated by VEGF and FGF, which are critical for tumor
progression. Upon binding of their respective ligands (VEGF and FGF), VEGFR and FGFR
dimerize and autophosphorylate, activating downstream pathways such as the RAS/MEK/ERK
and PI3K/Akt pathways. These pathways promote endothelial cell proliferation, migration, and
survival, leading to angiogenesis, and also directly stimulate tumor cell growth.

Brivanib blocks the initial autophosphorylation of VEGFR-2 and FGFR-1, thereby inhibiting the
activation of key downstream effectors like ERK1/2 and Akt.[6][7] This dual inhibition is
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significant as FGF signaling has been implicated in the development of resistance to therapies
that target only the VEGF pathway.
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Brivanib's inhibition of VEGFR and FGFR signaling pathways.

Quantitative Data
In Vitro Potency of Active Moiety (BMS-540215)

The active form of Brivanib alaninate, BMS-540215, demonstrates potent inhibition of key
tyrosine kinases involved in angiogenesis.
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Target ICs0 (nmoliL)
VEGFR-1 380[3]
VEGFR-2 25[3]
VEGFR-3 10[3]

FGFR-1 148[3]
FGFR-2 125[3]
FGFR-3 68[3]

In Vivo Efficacy in Human HCC Xenograft Models

Brivanib has shown significant tumor growth inhibition in various patient-derived hepatocellular

carcinoma (HCC) xenograft models in mice.

Treatment (100 mg/kg

Xenograft Line daily) TIC Ratio
06-0606 Brivanib 0.13[6]
2-1318 Brivanib 0.38[6]
5-1318 Brivanib 0.40[6]
26-1004 Brivanib 0.34[6]
30-1004 Brivanib 0.60[6]
2006 Brivanib 0.38][6]

T/C Ratio: Median tumor
weight of treated group vs.
control group. Aratio <0.42 is
considered an active

response.[6]

Experimental Protocols
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In Vivo Antitumor Activity in HCC Xenograft Model

This protocol outlines the methodology used to assess the efficacy of Brivanib in suppressing
tumor growth in a mouse model with patient-derived HCC xenografts.[6][7]

Model Setup

1. Implant patient-derived
HCC xenografts subcutaneously
into mice.

Treatment Phase
Y

2. Administer Brivanib (e.g., 100 mg/kg)
or vehicle control orally daily
for a set period (e.g., 12 days).

Monitoring

Y

3. Monitor tumor volume and
mouse body weight regularly.

Endpoint Analysis
Y

4. Sacrifice mice at the
end of the study.

!

5. Harvest tumors and record
final weights.

!

6. Process tumors for further analysis:
- Immunohistochemistry (IHC)
- Western Blotting

Click to download full resolution via product page

Workflow for assessing in vivo antitumor activity.
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Methodology:

Animal Model: Athymic nude mice are used for the study.[8]

o Tumor Implantation: Patient-derived HCC tumor fragments are implanted subcutaneously
into the flanks of the mice.[6][7]

o Treatment Administration: Once tumors reach a specified volume, mice are randomized into
treatment and control groups. Brivanib is diluted in a suitable vehicle (e.g., 30% Captisol in
water) and administered daily via oral gavage at doses such as 50 or 100 mg/kg. The control
group receives the vehicle alone.[6]

» Efficacy Evaluation: Tumor growth is monitored by measuring tumor dimensions with calipers
at regular intervals. Tumor volume is calculated, and mouse body weight is recorded as a
measure of toxicity.[6]

o Endpoint Analysis: At the conclusion of the treatment period, mice are euthanized. Tumors
are excised, weighed, and processed for further analysis. A portion of the tumor is fixed in
formalin for immunohistochemical (IHC) analysis of apoptosis and cell proliferation markers,
while another portion is snap-frozen for Western blot analysis.[6][7]

In Vitro Western Blotting for Signaling Pathway Analysis

This protocol details the investigation of Brivanib's effect on VEGFR-2 and FGFR-1 signaling
pathways in cancer cell lines like SK-HEP1 and HepG2.[6]

Methodology:

e Cell Culture and Treatment: SK-HEP1 or HepG2 cells are cultured in appropriate media. For
the experiment, cells are treated with Brivanib (e.g., 2 pmol/L) for 24 hours.[6]

« Stimulation: Following treatment, cells are stimulated with growth factors such as VEGF
(e.g., 40 ng/mL) or basic FGF (bFGF) for a short period (e.g., 15 minutes) to activate the
signaling pathways.[6]

o Protein Extraction: Cells are washed with ice-cold buffer and lysed using a lysis buffer
containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
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[6]

o Protein Quantification: The total protein concentration in the lysates is determined using a
standard protein assay (e.g., BCA or Bradford assay).[6]

o SDS-PAGE and Transfer: Equal amounts of protein (e.g., 100 pg) from each sample are
separated by size via SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and then
transferred to a PVDF or nitrocellulose membrane.[6]

e Immunoblotting:

o The membrane is blocked with a solution like 5% non-fat milk or bovine serum albumin
(BSA) to prevent non-specific antibody binding.

o The membrane is incubated with primary antibodies specific for total and phosphorylated
forms of VEGFR-2, FGFR-1, ERK1/2, and Akt.

o After washing, the membrane is incubated with a horseradish peroxidase (HRP)-
conjugated secondary antibody that recognizes the primary antibody.[6]

o Detection: The protein bands are visualized using a chemiluminescent substrate and an
imaging system. The intensity of the bands corresponding to the phosphorylated proteins is
compared between treated and untreated samples to determine the inhibitory effect of
Brivanib.[6]

Conclusion

(R)-Brivanib alaninate-d4 is a valuable tool for research in oncology, particularly for studies
involving drug metabolism and pharmacokinetics. Its active moiety, Brivanib, is a dual inhibitor
of VEGFR and FGFR signaling, key pathways in tumor angiogenesis and proliferation. The
data presented in this guide underscore its potent in vitro and in vivo activity, particularly in
models of hepatocellular carcinoma. While its clinical development has faced challenges, the
compound remains a significant subject for preclinical research into anti-angiogenic and anti-
proliferative cancer therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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